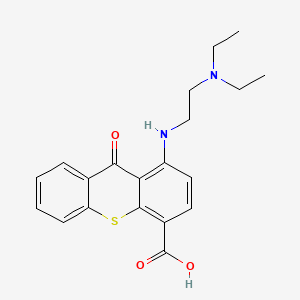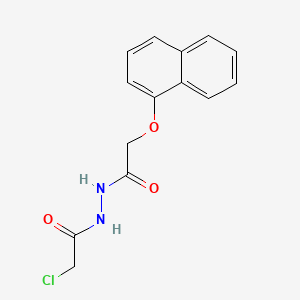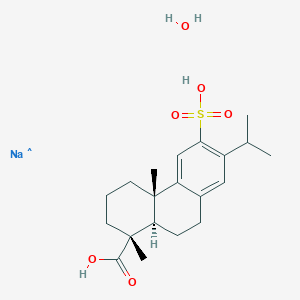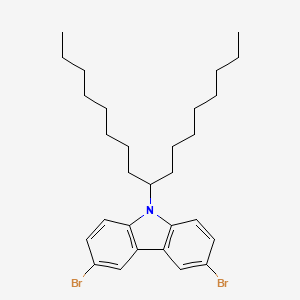
Hycanthone acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hycanthone acid is a metabolite of lucanthone, a thioxanthenone derivative. It was approved by the FDA in 1975 as an antiparasitic agent primarily used to treat schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s nerve function, leading to paralysis and death. Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hycanthone acid is synthesized from lucanthone through a series of chemical reactionsThe reaction conditions typically include the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hycanthone acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxanthenone ring can be reduced to form dihydro derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenone derivatives.
Applications De Recherche Scientifique
Hycanthone acid has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator to study nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and as a treatment for schistosomiasis.
Industry: Utilized in the development of antiparasitic drugs and as a research tool in molecular biology .
Mécanisme D'action
Hycanthone acid exerts its effects by:
Interfering with Parasite Nerve Function: Leading to paralysis and death of the parasite.
DNA Intercalation: Inhibiting RNA synthesis and nucleic acid biosynthesis.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase and apurinic endonuclease-1 (APE1), which are crucial for parasite survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lucanthone: The parent compound of hycanthone acid, also a thioxanthenone derivative with similar antiparasitic and antineoplastic properties.
Miracil D: Another thioxanthenone derivative used in the treatment of schistosomiasis and studied for its antitumor activity
Uniqueness of this compound
This compound is unique due to its dual action as both an antiparasitic and potential antineoplastic agent. Its ability to intercalate into DNA and inhibit RNA synthesis sets it apart from other similar compounds. Additionally, its specific inhibition of enzymes like APE1 highlights its potential as a therapeutic agent in cancer research .
Propriétés
Numéro CAS |
16140-23-1 |
|---|---|
Formule moléculaire |
C20H22N2O3S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25) |
Clé InChI |
YFEPOZJRNIKWTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)


![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)





![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)


